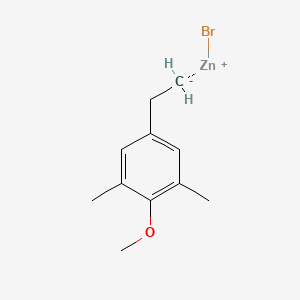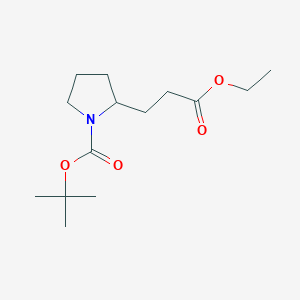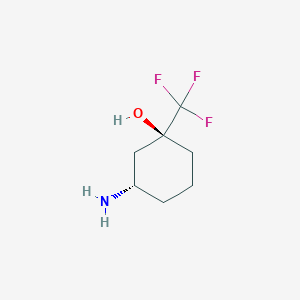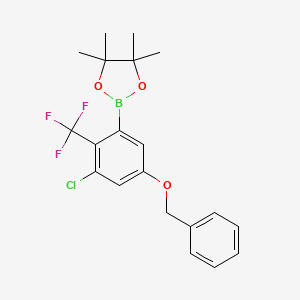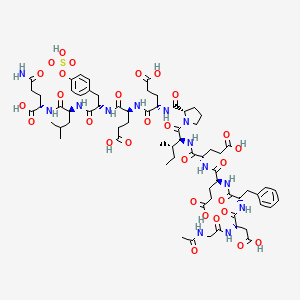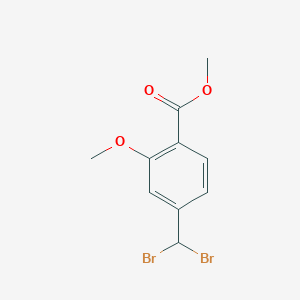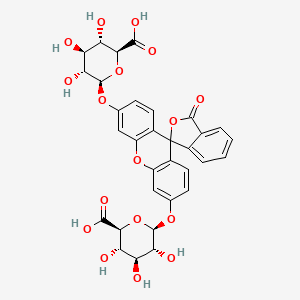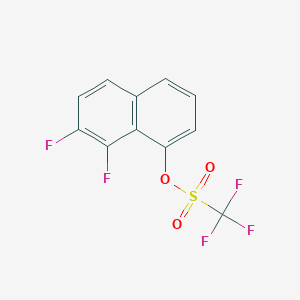
5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a formyl group, a methyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a nitrile source under acidic or basic conditions . Another approach includes the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by formylation and nitrile introduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: 5-Carboxy-1-methyl-1H-pyrazole-3-carbonitrile.
Reduction: 5-Formyl-1-methyl-1H-pyrazole-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxaldehyde
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 1H-Pyrazole, 5-methoxy-1,3-dimethyl-
Uniqueness
5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both a formyl and a nitrile group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H5N3O |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
5-formyl-1-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-9-6(4-10)2-5(3-7)8-9/h2,4H,1H3 |
Clave InChI |
VNXNEJIZQMJZIY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



